![molecular formula C19H23ClN2O B3567768 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane is a chemical compound known for its unique structure and potential applications in various fields. It features a diazepane ring substituted with a chlorophenoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane typically involves the reaction of 4-chlorophenol with 2,4-dichlorophenyl ethanone under catalytic conditions. The reaction is carried out at around 100°C using a copper complex as a catalyst . This method ensures a high yield and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
- 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine
- Difenoconazole
Comparison: 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane is unique due to its diazepane ring structure, which differentiates it from similar compounds like 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine and difenoconazole.
Propriétés
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-21-10-3-11-22(13-12-21)15-16-4-2-5-19(14-16)23-18-8-6-17(20)7-9-18/h2,4-9,14H,3,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICVGQTUJBSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B3567688.png)
![4-methyl-N-[1-(4-methylphenyl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3567690.png)
![methyl 4-{[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B3567691.png)
![4-[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B3567699.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
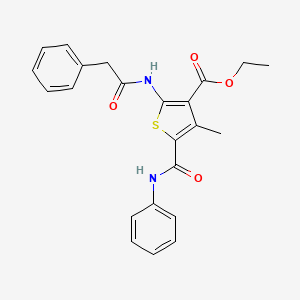
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)
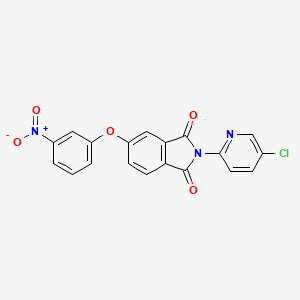
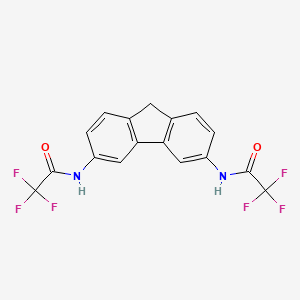
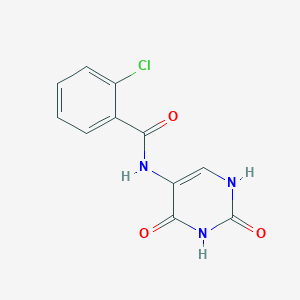
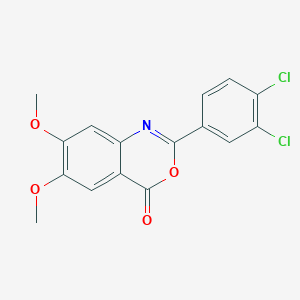
![[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate](/img/structure/B3567749.png)
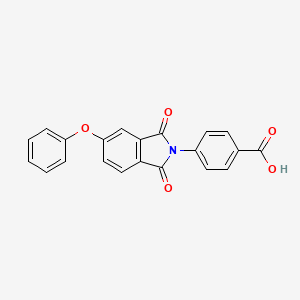
![1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B3567767.png)
